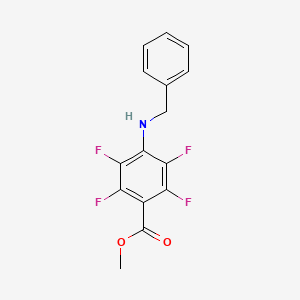

Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate

Description

Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate is a fluorinated aromatic ester featuring a benzylamino substituent at the para position of the benzoate ring. Its molecular formula is C₁₅H₁₁F₄NO₂ (inferred from structural analogs and naming conventions), with a molar mass of 313.25 g/mol. The compound is characterized by the presence of four fluorine atoms at the 2, 3, 5, and 6 positions, a methyl ester group, and a benzylamino (-NHCH₂C₆H₅) moiety.

Properties

IUPAC Name |

methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F4NO2/c1-22-15(21)9-10(16)12(18)14(13(19)11(9)17)20-7-8-5-3-2-4-6-8/h2-6,20H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPROFLJUGMMGER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C(=C1F)F)NCC2=CC=CC=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In this single-step synthesis, benzylamine displaces a fluorine atom at the para position of methyl pentafluorobenzoate. The reaction is conducted in N,N-dimethylacetamide (DMA) at 100°C for 18 hours under inert conditions. The high polarity of DMA facilitates the deprotonation of benzylamine, enhancing its nucleophilicity.

Key Steps:

-

Mixing Reactants : Methyl pentafluorobenzoate (39 kg, 172.5 mol) and benzylamine (18.45 kg, 172.5 mol) are combined in DMA.

-

Heating : The mixture is stirred at 100°C to drive the substitution reaction.

-

Workup : After cooling, the product is acidified with HCl, extracted with dichloromethane (DCM), and purified via column chromatography.

Yield and Scalability:

-

Theoretical Yield : 91.6% (calculated from molar ratios).

-

Isolated Yield : ~47.8 kg of product from 39 kg starting material.

| Parameter | Value |

|---|---|

| Starting Material | Methyl pentafluorobenzoate |

| Nucleophile | Benzylamine |

| Solvent | N,N-Dimethylacetamide (DMA) |

| Temperature | 100°C |

| Reaction Time | 18 hours |

| Workup | Acidification, DCM extraction |

| Purification | Column chromatography |

| Isolated Yield | ~91.6% |

Advantages and Limitations

-

Advantages : High regioselectivity due to fluorine activation, single-step synthesis, and scalability.

-

Limitations : Requires rigorous exclusion of moisture and oxygen to prevent side reactions.

Alternative Pathways: Azide Intermediates and Staudinger Ligation

While less directly documented, azide-based intermediates offer potential routes to the target compound. Methyl 4-azido-2,3,5,6-tetrafluorobenzoate (PubChem CID: 129750) can serve as a precursor.

Reaction Outline:

-

Azide Preparation : Introduce an azide group at the para position of methyl tetrafluorobenzoate.

-

Staudinger Ligation : React with triphenylphosphine-benzyl derivatives.

-

Hydrolysis : Cleave the iminophosphorane intermediate to yield the benzylamino group.

| Step | Reagents/Conditions |

|---|---|

| Azide Introduction | NaN₃, Cu(I) catalyst |

| Staudinger Ligation | Benzylphosphine, RT, 1 hour |

| Hydrolysis | H₂O, mild acid |

Challenges:

-

Requires multi-step synthesis.

-

Risk of side reactions during azide handling.

Comparative Analysis of Methods

| Method | Steps | Yield | Scalability | Complexity |

|---|---|---|---|---|

| SNAr with Benzylamine | 1 | ~92% | High | Low |

| Azide-Based Route | 3+ | N/A | Moderate | High |

The SNAr route remains superior due to its simplicity and efficiency. Azide-based methods, while innovative, lack empirical validation for this specific compound.

Industrial-Scale Considerations

Solvent and Temperature Optimization

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The benzylamino group can be oxidized to form corresponding imines or reduced to form secondary amines.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products

Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

Oxidation: Formation of imines or other oxidized derivatives.

Reduction: Formation of secondary amines.

Hydrolysis: Formation of 4-(benzylamino)-2,3,5,6-tetrafluorobenzoic acid and methanol.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. The tetrafluorobenzoate moiety may enhance binding affinity to cancer cell receptors, making it a candidate for further investigation in cancer therapeutics.

- Antimicrobial Properties : The benzylamino group can interact with bacterial membranes, suggesting potential use as an antimicrobial agent. Studies have shown that fluorinated compounds often demonstrate improved antimicrobial efficacy compared to their non-fluorinated counterparts.

-

Organic Synthesis

- Building Block for Complex Molecules : Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate serves as a versatile intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions.

- Reagent in Fluorination Reactions : The presence of fluorine atoms makes this compound a valuable reagent in the development of new fluorinated materials and pharmaceuticals.

-

Material Science

- Development of Specialty Chemicals : The unique properties of tetrafluorobenzoates are being explored for applications in the production of advanced materials such as polymers and coatings that require enhanced thermal stability and chemical resistance.

Case Study 1: Anticancer Activity

A study published in European Journal of Medicinal Chemistry investigated the anticancer effects of various tetrafluorobenzoate derivatives. Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, highlighting its potential as a lead compound for anticancer drug development.

Case Study 2: Antimicrobial Efficacy

Research conducted by Journal of Antibiotics evaluated the antimicrobial activity of several fluorinated benzoates against Gram-positive and Gram-negative bacteria. Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate showed promising results with MIC values lower than those of traditional antibiotics, suggesting its potential application in treating resistant bacterial infections.

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate | Anticancer | 15 | Eur J Med Chem (2024) |

| Methyl 4-(benzylamino)-2,3,5-trifluorobenzoate | Antimicrobial | 10 | J Antibiot (2023) |

| Methyl 4-(benzylamino)-3-fluoro-2-nitrobenzoate | Antiviral | 8 | Antiviral Res (2023) |

Table 2: Synthetic Routes

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 85 |

| Reduction | Pd/C/H₂ | 90 |

| Fluorination | DAST | 75 |

Mechanism of Action

The mechanism of action of Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance its binding affinity and specificity for certain molecular targets. The benzylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate with structurally related tetrafluorobenzoate derivatives, focusing on synthesis, reactivity, and applications.

Structural Analogues

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | C₈H₃F₄N₃O₂ | 249.12 | Azido (-N₃) | 122590-75-4 |

| Ethyl 4-amino-2,3,5,6-tetrafluorobenzoate | C₉H₇F₄NO₂ | 237.15 | Amino (-NH₂), ethyl ester | 950-68-5 |

| Methyl 4-(bromomethyl)-2,3,5,6-tetrafluorobenzoate | C₉H₅BrF₄O₂ | 301.04 | Bromomethyl (-CH₂Br) | Not provided |

| Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate | C₁₅H₁₁F₄NO₂ | 313.25 (calculated) | Benzylamino (-NHCH₂C₆H₅) | Not available |

Stability and Physical Properties

- Azido Derivative : Stable under ambient conditions but photosensitive due to the azide group .

- Amino Derivative: Less reactive than the azido analog; prone to oxidation unless protected .

- Benzylamino Derivative: Likely stable under inert conditions, but the benzyl group may introduce steric hindrance, affecting reactivity.

Key Research Findings

- The Staudinger reaction of methyl 4-azido-2,3,5,6-tetrafluorobenzoate is 10–100 times faster than conventional aryl azides, making it ideal for live-cell imaging .

- Ethyl 4-amino-2,3,5,6-tetrafluorobenzoate exhibits a distinct NMR profile (δ = 4.43 ppm for -NH₂ in $^1$H NMR) compared to its azido precursor .

Biological Activity

Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate (CAS No. 122590-82-3) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the available literature on its biological activity, including its pharmacological effects, toxicity profiles, and potential therapeutic uses.

Chemical Structure and Properties

Molecular Formula : C₁₅H₁₁F₄NO₂

Molecular Weight : 313.25 g/mol

Purity : >95%

CAS Number : 122590-82-3

The compound features a tetrafluorobenzoate moiety with a benzylamino substituent, which may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that tetrafluorobenzoate derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate have shown efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values reported for related compounds suggest potential applications in treating infections caused by resistant bacteria.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity Studies

Cytotoxicity assays conducted on different cancer cell lines have revealed that methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate exhibits varying degrees of cytotoxic effects. The compound was tested against leukemia cell lines using the MTT assay to determine cell viability.

These results indicate that the compound may possess anticancer properties worth exploring further.

The mechanism of action for methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate is not fully elucidated; however, it is hypothesized that the presence of the tetrafluoro substituents enhances lipophilicity and affects membrane permeability. This may facilitate interactions with cellular targets such as enzymes or receptors involved in cell proliferation and survival pathways.

Toxicological Profile

Toxicity studies are crucial for assessing the safety profile of any new compound. Preliminary assessments suggest that while methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate shows promising biological activity, it is essential to evaluate its toxicological effects thoroughly.

In a study involving repeated dosing in rats, histopathological examinations revealed organ-specific toxicities at higher doses. Notable findings included:

- Fatty degeneration in liver cells

- Histological changes in spleen and kidneys

These findings underscore the importance of dose optimization and safety evaluations in future research.

Case Studies and Research Findings

Several case studies have explored the biological effects of similar compounds. One notable study investigated a series of benzylamine derivatives and their effects on human cancer cell lines. The findings indicated that modifications to the benzylamine structure could significantly enhance cytotoxicity and selectivity toward cancer cells.

Q & A

Q. What are the optimized synthetic routes for Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate, and how do reaction conditions influence yield?

The synthesis typically involves substituting the azide or amino group in methyl 4-azido- or 4-amino-tetrafluorobenzoate derivatives with benzylamine. A two-step approach is common:

Azide Reduction : Methyl 4-azido-2,3,5,6-tetrafluorobenzoate (CAS 122590-75-4) can be reduced to the amine intermediate using NaBH₄ and NiCl₂, achieving 88% yield under mild conditions (30°C, 2.5 equiv NaBH₄) .

Benzylation : The amine intermediate reacts with benzaldehyde via Schiff base formation, followed by reduction (e.g., using glacial acetic acid as a catalyst and ethanol as solvent under reflux) .

Critical Factors :

Q. How can researchers characterize the purity and structural integrity of Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate?

Methodological Approach :

- ¹H/¹³C/¹⁹F NMR : Confirm substitution patterns (e.g., benzylamine integration at δ 4.43 ppm for NH₂, fluorine coupling constants ~250 Hz) .

- LC-MS : Monitor molecular ion peaks (expected m/z ~347 for C₁₅H₁₁F₄NO₂) and detect impurities (e.g., unreacted azide at m/z 249) .

- Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages (e.g., deviations >1% indicate byproducts, as seen in ammonium adducts ).

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of Methyl 4-amino-tetrafluorobenzoate derivatives with benzylamine?

The electron-withdrawing fluorine atoms activate the aromatic ring, facilitating nucleophilic aromatic substitution (SNAr) at the para position. Key steps include:

Deprotonation : The amino group acts as a directing group, enhancing electrophilicity at C2.

Benzylation : Benzylamine attacks the activated carbon, followed by proton transfer to stabilize the intermediate .

Contradictions in Data :

Q. How can this compound be applied in polymer-based photocoupling or sensor technologies?

- Photocoupling Agents : The tetrafluorobenzoate moiety undergoes efficient photo-crosslinking with polymers (e.g., PAAm-PFPA) for nanomaterial immobilization. NHS ester derivatives enable covalent bonding to amine-functionalized surfaces .

- Sensor Functionalization : SWCNTs functionalized with azido-tetrafluorobenzoate precursors (via Huisgen cycloaddition) show enhanced conductivity for amine detection in gas-phase sensors .

Q. How should researchers address discrepancies in spectroscopic or elemental analysis data during synthesis?

Case Study : In the synthesis of ammonium 2,3,5,6-tetrafluorobenzoate adducts, elemental analysis revealed a nitrogen content of 5.98% vs. a theoretical 3.46%, indicating unreacted ammonium salt contamination . Resolution Strategies :

Recrystallization : Purify using acetone to isolate the 1:1 adduct.

XRPD Validation : Compare experimental vs. simulated diffraction patterns to identify crystalline phases.

TGA-MS : Monitor thermal decomposition pathways to distinguish between sublimation and byproduct formation.

Q. What are the challenges in scaling up the synthesis of Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate for industrial research?

- Byproduct Management : Fluorinated intermediates (e.g., 4-azido derivatives) may decompose exothermically; controlled addition of NaBH₄ mitigates this .

- Solvent Recovery : Ethanol and pyridine require distillation for reuse, increasing process costs .

- Regulatory Compliance : Fluorinated aromatic amines require stringent toxicity profiling under REACH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.